Cas no 586-10-7 (3-Methoxy-5-nitroaniline)

3-Methoxy-5-nitroaniline structure
3-Methoxy-5-nitroaniline structure
Productnaam:3-Methoxy-5-nitroaniline
CAS-nummer:586-10-7
MF:C7H8N2O3
MW:168.15002155304
MDL:MFCD01103799
CID:948767
PubChem ID:2759598

3-Methoxy-5-nitroaniline Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Methoxy-5-nitroaniline
    • 3-methoxy-5-nitro-phenylamine
    • 3-Methoxy-5-nitro-anilin
    • 3-methoxy-5-nitro-aniline
    • 5-Nitro-3-amino-phenol-methylaether
    • 5-Nitro-m-anisidin
    • 586-10-7
    • 3-Amino-5-nitroanisol
    • DB-053236
    • DTXSID70374861
    • BBL039408
    • SCHEMBL189811
    • CS-0150474
    • EN300-90412
    • benzenamine, 3-methoxy-5-nitro-
    • STK315865
    • [3-(methyloxy)-5-nitrophenyl]amine
    • F50988
    • A831951
    • MFCD01103799
    • (3-methoxy-5-nitrophenyl)amine
    • 3-methoxy-5-nitrophenylamine
    • FS-5970
    • AKOS000282838
    • aniline, 3-methoxy-5-nitro-
    • ALBB-005570
    • MDL: MFCD01103799
    • Inchi: InChI=1S/C7H8N2O3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3
    • InChI-sleutel: BGWUXZLHDLNYHW-UHFFFAOYSA-N
    • LACHT: COC1=CC(=CC(=C1)[N+](=O)[O-])N

Berekende eigenschappen

  • Exacte massa: 168.05300
  • Monoisotopische massa: 168.053
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 2
  • Complexiteit: 169
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 81.1A^2

Experimentele eigenschappen

  • Dichtheid: 1.318
  • Kookpunt: 365.3°C at 760 mmHg
  • Vlampunt: 174.7°C
  • Brekindex: 1.601
  • PSA: 81.07000
  • LogboekP: 2.29000

3-Methoxy-5-nitroaniline Beveiligingsinformatie

  • Gevaarklasse:IRRITANT

3-Methoxy-5-nitroaniline Douanegegevens

  • HS-CODE:2921420090
  • Douanegegevens:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Methoxy-5-nitroaniline Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-90412-0.1g
3-methoxy-5-nitroaniline
586-10-7 95%
0.1g
$33.0 2024-05-21
eNovation Chemicals LLC
Y1013607-5g
3-Methoxy-5-nitroaniline
586-10-7 95+%
5g
$470 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221114-1g
3-Methoxy-5-nitroaniline
586-10-7 95%
1g
¥1045.00 2024-05-07
TRC
M265758-1g
3-Methoxy-5-nitroaniline
586-10-7
1g
$ 340.00 2022-06-02
Apollo Scientific
OR451426-5g
3-Methoxy-5-nitroaniline
586-10-7
5g
£250.00 2025-02-20
abcr
AB216503-500 mg
(3-Methoxy-5-nitrophenyl)amine, 95%; .
586-10-7 95%
500MG
€195.40 2023-02-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X20245-250mg
3-Methoxy-5-nitroaniline
586-10-7 95%
250mg
¥483.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221114-5g
3-Methoxy-5-nitroaniline
586-10-7 95%
5g
¥3288.00 2024-05-07
abcr
AB216503-5 g
(3-Methoxy-5-nitrophenyl)amine, 95%; .
586-10-7 95%
5 g
€656.50 2023-07-20
Enamine
EN300-90412-1.0g
3-methoxy-5-nitroaniline
586-10-7 95%
1.0g
$93.0 2024-05-21

3-Methoxy-5-nitroaniline Gerelateerde literatuur

  • 1. Protonation of bis[1,2-bis(diethylphosphino)ethane]bis(dinitrogen)-molybdenum and -tungsten with fluoroboric acid–diethyl ether (1/1) in benzene; crystal and molecular structure of bis[1,2- bis(diethylphosphino)ethane]fluoro[hydrazido(2–)]tungsten tetrafluoroborate
    J. Elaine Barclay,Adrian Hills,David L. Hughes,G. Jeffery Leigh,Colin J. Macdonald,Mohamad Abu Bakar,Hapipah Mohd.-Ali J. Chem. Soc. Dalton Trans. 1990 2503
  • 2. The kinetics of the reactions of picryl chloride with some substituted anilines. Part IV
    Thomas A. Emokpae,Ibilola M. Dosunmu,Jack Hirst J. Chem. Soc. Perkin Trans. 2 1977 14
  • 3. 965. Energy–entropy relations in acylations. Part I. Effects of structure and of polar substituents
    H. S. Venkataraman,Cyril Hinshelwood J. Chem. Soc. 1960 4977
  • 4. Reactions of [Ru5C(CO)15], involving bridging ligands : crystal and molecular structures of the complexes [Ru5(H)C(CO)14(SEt)], [Ru5(H)C(CO)13(PPh3)(SEt)], [Ru5(H)C(CO)12(PPh3)(SEt)], and [Ru5C(CO)13(PPh3){μ-Au(PPh3)}(μ-I)]
    Alan G. Cowie,Brian F. G. Johnson,Jack Lewis,J. Nicola Nicholls,Paul R. Raithby,Maria J. Rosales J. Chem. Soc. Dalton Trans. 1983 2311
  • 5. 3-Amino-5-hydroxybenzoic acid as a key intermediate in ansamycin and maytansinoid biosynthesis
    Jeffrey J. Kibby,Ian A. McDonald,Rodney W. Rickards J. Chem. Soc. Chem. Commun. 1980 768
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:586-10-7)3-Methoxy-5-nitroaniline
A831951
Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):200.0/325.0